
(S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. Common synthetic routes may include:
- Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
- Use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate ring closure.
Industrial Production Methods: Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
- Continuous flow chemistry techniques.
- Use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of the oxadiazole ring to form amines or other derivatives.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
- Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Major Products:
- Oxadiazole N-oxides.
- Reduced amine derivatives.
- Substituted oxadiazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
- Binding to active sites of enzymes, inhibiting or activating their function.
- Interacting with cellular receptors, triggering signaling cascades.
Comparación Con Compuestos Similares
- 1,2,4-Oxadiazole derivatives with different substituents.
- Other heterocyclic amines with similar structural features.
Comparison:
Uniqueness: (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride may exhibit unique properties due to the specific arrangement of its functional groups, affecting its reactivity and biological activity.
Advantages: Compared to other oxadiazole derivatives, it might offer improved stability, solubility, or selectivity in its applications.
Propiedades
Fórmula molecular |
C5H10ClN3O |
|---|---|
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3;1H/t3-;/m0./s1 |
Clave InChI |
VLOVDCIPZJBYDP-DFWYDOINSA-N |
SMILES isomérico |
CC1=NOC(=N1)[C@H](C)N.Cl |
SMILES canónico |
CC1=NOC(=N1)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




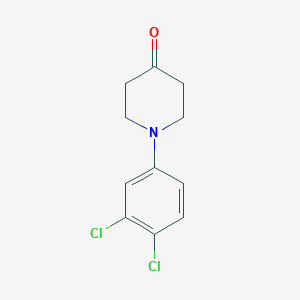


![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B14041494.png)

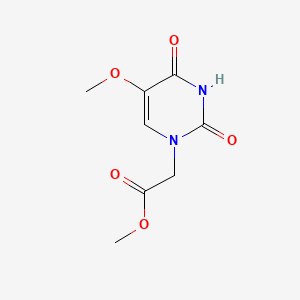
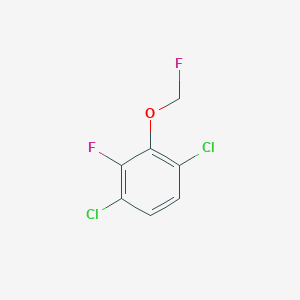
![Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14041518.png)
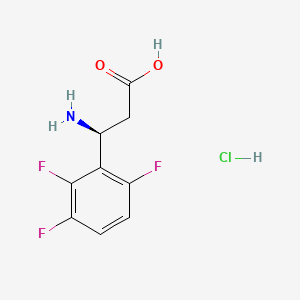
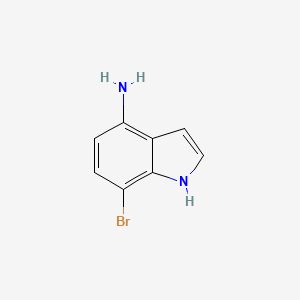
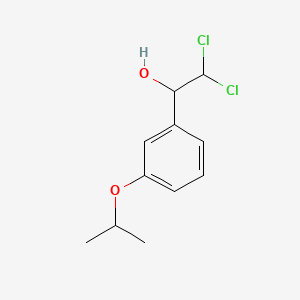
![6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
